1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea
Description
“1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea” is a urea derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group at the N1 position and a methyl linker connecting the urea moiety. The urea group is further substituted with a 2-ethoxyphenyl ring.
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-2-27-18-6-4-3-5-17(18)23-20(26)22-12-14-11-19(25)24(13-14)16-9-7-15(21)8-10-16/h3-10,14H,2,11-13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVAAZVWVCVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrrolidinone intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Biological Activity
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound with a complex molecular structure that includes a pyrrolidinone ring, a chlorophenyl group, and an ethoxyphenyl urea moiety. This unique arrangement of functional groups makes it an interesting candidate for research in medicinal chemistry and pharmacology. The biological activity of this compound is currently under investigation, with preliminary studies suggesting potential interactions with specific enzymes or receptors.
Molecular Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 387.9 g/mol. Its structure is characterized by:
- Pyrrolidinone Ring : Contributes to the compound's reactivity and potential biological interactions.
- Chlorophenyl Group : Imparts unique electronic properties that may affect binding affinity to biological targets.
- Ethoxyphenyl Urea Moiety : Enhances solubility and may play a role in receptor interactions.
Biological Activity Studies
Research on similar compounds has provided insights into the potential biological activities of this compound. Notable findings include:
Antibacterial Activity
Studies have demonstrated moderate to strong antibacterial activity against various strains. For example, compounds with structural similarities have shown effectiveness against Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Staphylococcus aureus | Weak |
Enzyme Inhibition
Research indicates that compounds bearing similar functional groups exhibit significant inhibition of enzymes such as acetylcholinesterase (AChE) and urease. For instance, certain derivatives have shown IC50 values ranging from 0.63 µM to 6.28 µM against urease, highlighting their potential as therapeutic agents .
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | Urease | 2.14 |
| Compound E | AChE | 1.13 |
| Compound F | Urease | 6.28 |
Case Studies
While specific case studies on this compound are not extensively documented, related compounds have been evaluated for their pharmacological properties:
- Anticancer Activity : Compounds similar in structure have shown promise in cancer chemotherapy due to their ability to inhibit tumor growth through enzyme modulation.
- Hypoglycemic Effects : Some derivatives have been studied for their potential to lower blood glucose levels, indicating possible applications in diabetes management.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The target compound shares a urea scaffold with several analogs but differs in substituents and heterocyclic systems. Key comparisons include:
Table 1: Structural and Physicochemical Properties
*LogP values estimated using fragment-based methods (e.g., Moriguchi logP).
Key Observations:
- Heterocyclic Core: The pyrrolidinone ring in the target compound offers conformational rigidity, contrasting with the pyridine (Compound 1) or triazinan-2-ylidene (Compound 3) systems in analogs. These differences influence hydrogen-bonding capacity and steric interactions .
Key Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
